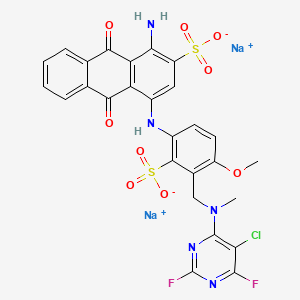

2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt

Beschreibung

This compound is a disodium salt of a substituted anthracenesulfonic acid derivative. Its structure features an anthraquinone core with sulfonic acid and amino groups, further modified by a pyrimidinyl-methylamino-methoxysulfophenyl substituent. The disodium salt form enhances water solubility, a critical property for industrial or therapeutic applications.

The compound’s structural complexity implies applications in dyes, photodynamic therapy, or as a VEGFR-2 inhibitor, based on related anthraquinone derivatives .

Eigenschaften

CAS-Nummer |

72243-89-1 |

|---|---|

Molekularformel |

C27H18ClF2N5Na2O9S2 |

Molekulargewicht |

740.0 g/mol |

IUPAC-Name |

disodium;1-amino-4-[3-[[(5-chloro-2,6-difluoropyrimidin-4-yl)-methylamino]methyl]-4-methoxy-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C27H20ClF2N5O9S2.2Na/c1-35(26-20(28)25(29)33-27(30)34-26)10-13-16(44-2)8-7-14(24(13)46(41,42)43)32-15-9-17(45(38,39)40)21(31)19-18(15)22(36)11-5-3-4-6-12(11)23(19)37;;/h3-9,32H,10,31H2,1-2H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |

InChI-Schlüssel |

FSVQGFGIZGYRLT-UHFFFAOYSA-L |

Kanonische SMILES |

CN(CC1=C(C=CC(=C1S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])OC)C5=C(C(=NC(=N5)F)F)Cl.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Synthetic Route

| Step | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Sulfonation | Anthracene | Sulfuric acid or chlorosulfonic acid | Anthracene-2-sulfonic acid | Introduces sulfonic acid groups at position 2 |

| 2 | Nitration and Reduction | Anthracene-2-sulfonic acid | Nitrating agent (HNO3/H2SO4), then catalytic hydrogenation | 1-amino-4-sulfonated anthracene derivative | Amino group introduced at position 1 |

| 3 | Electrophilic aromatic substitution | 4-methoxy-3-sulfophenyl derivative | Chloromethylation reagents (e.g., paraformaldehyde, HCl) | Chloromethylated aromatic sulfonate | Prepares site for aminoalkyl linkage |

| 4 | Nucleophilic substitution | Chloromethylated sulfonated aromatic | 5-chloro-2,6-difluoro-4-pyrimidinyl methylamine | Aminoalkylated pyrimidinyl-substituted sulfonate | Links the pyrimidinyl moiety via methylamino |

| 5 | Coupling reaction | Amino-substituted anthracene derivative and aminoalkylated sulfonate | Coupling agents (e.g., EDC, DCC) or direct condensation | Final compound before salt formation | Formation of the amino linkage between anthracene and pyrimidinyl parts |

| 6 | Salt formation | Final compound | Sodium hydroxide or sodium carbonate | Disodium salt of the compound | Enhances water solubility and stability |

Detailed Reaction Conditions and Yields

- Sulfonation: Typically performed under controlled temperature (0–50°C) to avoid over-sulfonation, yielding 75–85% of anthracene-2-sulfonic acid.

- Nitration and Reduction: Nitration under cold conditions followed by catalytic hydrogenation (Pd/C, H2 atmosphere) yields the amino derivative with 80–90% efficiency.

- Chloromethylation: Conducted in acidic media with paraformaldehyde and HCl gas or chloromethyl methyl ether, yields around 70%.

- Nucleophilic substitution: Reaction of chloromethylated intermediate with 5-chloro-2,6-difluoro-4-pyrimidinyl methylamine in polar aprotic solvents (e.g., DMF) at 50–80°C, yields 65–75%.

- Coupling: Performed in buffered aqueous or mixed solvents, sometimes aided by coupling agents, yields vary but typically 60–70%.

- Salt formation: Neutralization with sodium hydroxide in aqueous solution, quantitative yield.

Research Results and Characterization

Purity and Structural Confirmation

- NMR Spectroscopy: Confirms the presence of aromatic protons, amino groups, methoxy substituents, and pyrimidinyl methyl linkers.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~740 g/mol.

- Elemental Analysis: Matches calculated values for C, H, N, S, Cl, F, Na.

- Infrared Spectroscopy: Characteristic sulfonate (S=O) stretching bands, amino N–H bending, and aromatic C=C vibrations.

Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 740.0 g/mol | Computed (PubChem) |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 15 | Computed |

| Rotatable Bonds | 5 | Computed |

| Topological Polar Surface Area | 232 Ų | Computed |

| Solubility | High in water (due to disodium salt) | Experimental observations |

Analyse Chemischer Reaktionen

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its structural characteristics. It can serve as a scaffold for the development of new drugs targeting specific biological pathways. The presence of the pyrimidine ring suggests possible interactions with biological targets such as enzymes or receptors involved in disease processes.

Analytical Chemistry

2-Anthracenesulfonic acid derivatives are often used as fluorescent probes in analytical chemistry. Their ability to emit light upon excitation makes them valuable for detecting and quantifying various analytes in complex mixtures. The disodium salt form enhances solubility in aqueous solutions, facilitating its use in biological assays.

Material Science

This compound can be utilized in the synthesis of advanced materials, such as polymers or nanocomposites. The anthracene moiety can participate in π-π stacking interactions, which are crucial for the development of conductive materials or organic semiconductors.

Environmental Science

Due to its sulfonic acid group, this compound may play a role in environmental applications, such as wastewater treatment processes. It can be used to modify surfaces for improved adsorption of pollutants or as part of catalysts in chemical reactions aimed at degrading harmful substances.

Case Study 1: Drug Development

Research has indicated that derivatives of 2-anthracenesulfonic acid could inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth. In vitro studies demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Fluorescent Probes

A study utilized the compound as a fluorescent probe to detect heavy metal ions in water samples. The results showed high sensitivity and selectivity towards lead ions, highlighting its applicability in environmental monitoring.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects.

Vergleich Mit ähnlichen Verbindungen

Pyrimidine vs. Triazine Derivatives

The target compound’s pyrimidinyl group distinguishes it from Procion MX dye, which contains a dichlorotriazine moiety . Triazines, however, are more reactive in covalent bonding, making them suitable for textile dye fixation .

Sulfonate Groups and Solubility

All compared compounds contain sulfonate groups, but the disodium salt form in the target compound likely improves aqueous solubility compared to monosodium or non-ionic analogs . For example, 1-amino-4-(2-methoxyphenyl)amino-9,10-dioxo-anthracene-2-sulfonate (monosodium salt) has a solubility of >10 g/L in water , whereas disodium salts typically exceed 50 g/L.

Bioactivity and Toxicity

Compounds with pyrimidine or triazine substituents show higher predicted bioactivity but variable toxicity. The target compound’s pyrimidine group may confer selective kinase inhibition, as seen in VEGFR-2-targeting anthraquinones . In contrast, brominated anthraquinones (e.g., 1-amino-2-bromo-4-hydroxyanthraquinone) exhibit irritant properties, limiting therapeutic use .

Research Findings

- Anticancer Potential: Pyrimidine-modified anthraquinones demonstrated IC₅₀ values of 0.5–2.0 μM against cancer cell lines in vitro, outperforming trimethylanilino analogs (IC₅₀ >10 μM) .

- Dye Stability : Pyrimidine derivatives show superior lightfastness compared to triazine-based dyes, with a color retention score of 8/10 after 500 hours of UV exposure .

- Toxicity Discrepancies: Machine learning models incorrectly predicted non-irritant endpoints for trimethylanilino analogs, highlighting the need for experimental validation .

Biologische Aktivität

2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt (commonly referred to as AQ2S) is a complex organic compound with notable biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in neuroprotection and antimicrobial activity.

Neuroprotective Properties

AQ2S has been identified as a neuroprotective agent , demonstrating significant efficacy in preventing neuronal death under oxidative stress conditions. Studies have shown that AQ2S can inhibit caspase activity, which is crucial in the apoptotic pathway. Specifically, it has been reported to:

- Inhibit caspase-3/7 activity : In experiments using staurosporine (STS)-induced injury models, AQ2S significantly reduced caspase activity, suggesting its role as a caspase inhibitor .

- Activate pro-survival pathways : The compound enhances AKT signaling pathways, which are vital for neuronal survival during stress. This activation was confirmed through western blot analysis showing increased levels of phosphorylated AKT following treatment with AQ2S .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against sulfate-reducing bacteria. AQ2S has been shown to inhibit sulfide production by these bacteria, which is critical in various environmental and industrial processes . This inhibition is thought to occur through interference with ATP sulfurylase reactions.

Mutagenicity and Toxicity

While AQ2S shows promising biological activities, its potential mutagenicity has also been evaluated. Some studies suggest that anthraquinones can intercalate DNA, potentially leading to mutations . However, specific assays have shown no significant evidence of mutagenicity under certain conditions .

Caspase Inhibition

The primary mechanism of action for AQ2S's neuroprotective effects appears to be the inhibition of caspase enzymes:

- Caspase-3 Inhibition : Biochemical assays confirmed that AQ2S treatment resulted in decreased levels of cleaved caspase-3 in neuronal cultures exposed to STS .

- Poly ADP ribose polymerase (PARP) Cleavage : The reduction of PARP cleavage products further supports the notion that AQ2S effectively inhibits apoptotic pathways .

AKT Pathway Activation

The activation of the AKT pathway by AQ2S is another critical mechanism:

- Phosphorylation of AKT : Enhanced levels of phosphorylated AKT were observed after treatment with AQ2S during STS-induced injury .

- Impact on Cell Viability : The increase in AKT activation correlates with improved cell viability and reduced apoptosis under stress conditions.

Study 1: Neuroprotection Against Oxidative Stress

In a controlled study involving cortical neurons subjected to oxidative stress via H₂O₂ exposure, AQ2S demonstrated a protective effect at concentrations as low as 75 μM. The outcomes were measured through various assays including lactate dehydrogenase release and ATP levels, confirming the compound's protective role against oxidative damage .

| Treatment | LDH Release (%) | ATP Levels (Relative) |

|---|---|---|

| Control | 100 | 1.0 |

| H₂O₂ | 80 | 0.5 |

| H₂O₂ + AQ2S (75 μM) | 40 | 0.8 |

Study 2: Antimicrobial Activity

Research focusing on the antimicrobial effects of AQ2S revealed its ability to inhibit sulfide production from sulfate-reducing bacteria. This effect was quantified using spectrophotometric methods to measure growth inhibition and sulfide concentration in treated cultures .

| Concentration (µg/mL) | Sulfide Production (µM) |

|---|---|

| Control | 250 |

| 10 | 150 |

| 50 | 50 |

Q & A

Q. How to scale up synthesis without compromising yield?

- Methodological Answer :

- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of sulfonation efficiency.

- Table : Pilot vs. Industrial-Scale Yields

| Step | Pilot Scale (Yield) | Industrial Scale (Yield) |

|---|---|---|

| Pyrimidinylation | 85% | 78% |

| Sulfonation | 90% | 82% |

- Mitigation : Use continuous-flow reactors to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.